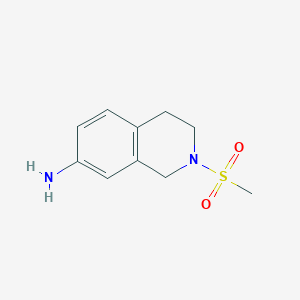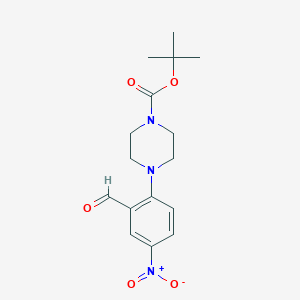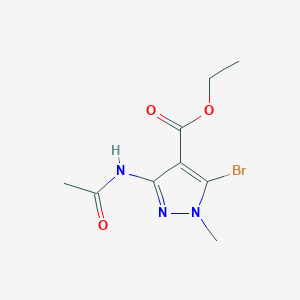![molecular formula C16H17N3O4 B3073498 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1018051-85-8](/img/structure/B3073498.png)
2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
描述
2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound with unique structural features that include cyclopropyl groups and a pyrazolo[3,4-b]pyridine core
准备方法
Synthetic routes and reaction conditions: The synthesis of 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. The process generally starts with the formation of the pyrazolo[3,4-b]pyridine nucleus, followed by the introduction of cyclopropyl groups and the methoxycarbonyl group. Key reagents and catalysts commonly used include cyclopropyl bromide, methanol, and strong bases like sodium hydride. Reaction conditions often require precise temperature control and inert atmospheres to avoid unwanted side reactions.
Industrial production methods: Scaling up for industrial production necessitates optimization of the synthesis route to enhance yield and reduce cost. Large-scale synthesis may employ continuous flow reactors to ensure consistent reaction conditions and improved safety.
化学反应分析
Types of reactions it undergoes: 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions: Oxidation reactions often utilize oxidizing agents such as potassium permanganate, while reduction reactions might involve reducing agents like lithium aluminium hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product.
Major products formed from these reactions: Key products formed from these reactions include derivatives with altered functional groups, which can be further modified for specific applications.
科学研究应用
Chemistry: In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is used to study the interaction of small molecules with biological macromolecules. It can be employed in the design of biochemical assays and as a probe in molecular biology.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may allow for the modulation of biological activity, making it a candidate for drug discovery programs.
Industry: Industrial applications include its use as an intermediate in the synthesis of agrochemicals, polymers, and specialty chemicals. Its reactivity and functional groups make it suitable for creating materials with specific properties.
作用机制
The mechanism by which 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The cyclopropyl groups and pyrazolo[3,4-b]pyridine core can engage in various binding interactions, influencing biological pathways and modulating activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Comparison with other similar compounds, highlighting its uniqueness: Similar compounds, such as 2-(3,6-Dicyclopropyl-4-carboxy-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid or 2-(3,6-Dicyclopropyl-4-(aminocarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, share structural similarities but differ in functional groups. These differences can lead to variations in reactivity, biological activity, and applications.
List of similar compounds:
2-(3,6-Dicyclopropyl-4-carboxy-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
2-(3,6-Dicyclopropyl-4-(aminocarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
2-(3,6-Dicyclopropyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Each of these compounds has unique properties that can be leveraged for specific scientific and industrial applications, making 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid a versatile and valuable compound in various fields.
属性
IUPAC Name |
2-(3,6-dicyclopropyl-4-methoxycarbonylpyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-23-16(22)10-6-11(8-2-3-8)17-15-13(10)14(9-4-5-9)18-19(15)7-12(20)21/h6,8-9H,2-5,7H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQKGDMDCIEZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2CC(=O)O)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B3073503.png)
![3-[5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3073510.png)
![3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3073520.png)
![3,6-Dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073528.png)
![3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073529.png)
